[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C9H9BrF2N2O2 and a molecular weight of 295.08 g/mol This compound is notable for its unique structure, which includes a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves several stepsThe final step involves the acylation of the pyrazole ring to form the acetic acid derivative .
Reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid include other pyrazole derivatives with different substituents. For example:
[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a chlorine atom instead of bromine.
[4-Bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSXTDRAALFSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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